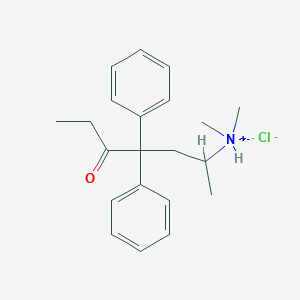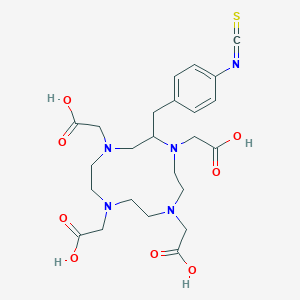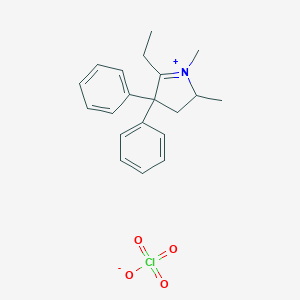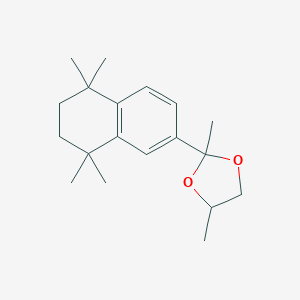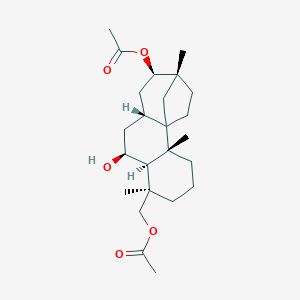
Diacetylscopadol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diacetylscopadol is a synthetic opioid analgesic that has gained significant attention in recent years due to its potential use as a painkiller. It is a derivative of the natural alkaloid scopolamine and has been found to possess potent analgesic properties.
Mechanism of Action
Diacetylscopadol acts on the mu-opioid receptor in the central nervous system, which is responsible for mediating pain perception. It binds to the receptor and activates a cascade of events that ultimately leads to the inhibition of pain signaling. Additionally, Diacetylscopadol has been found to activate the kappa-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
Diacetylscopadol has been found to produce several biochemical and physiological effects in animal models. It has been shown to reduce pain sensitivity, increase pain threshold, and reduce inflammation. Additionally, it has been found to have a longer duration of action than other opioids, which may make it a useful alternative for chronic pain management.
Advantages and Limitations for Lab Experiments
Diacetylscopadol has several advantages for use in lab experiments. It is relatively easy to synthesize, and its potency and long duration of action make it a useful tool for studying pain pathways in animal models. However, its use is limited by its potential for abuse, and caution must be taken when handling and administering the compound.
Future Directions
There are several future directions for research on Diacetylscopadol. One area of interest is the development of analogs with improved pharmacokinetic properties, such as increased bioavailability and reduced potential for abuse. Additionally, further studies are needed to determine the safety and efficacy of Diacetylscopadol in humans, and to identify potential therapeutic applications beyond pain management.
In conclusion, Diacetylscopadol is a synthetic opioid analgesic that has shown promise as a potent and long-lasting painkiller. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a useful tool for studying pain pathways in animal models. Further research is needed to determine its potential therapeutic applications and to develop analogs with improved pharmacokinetic properties.
Synthesis Methods
Diacetylscopadol can be synthesized from scopolamine by acetylation of the hydroxyl groups at positions 3 and 6. This can be achieved through a variety of methods, including acetylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst. The yield of the synthesis process varies depending on the method used, with some methods yielding up to 80% of the desired product.
Scientific Research Applications
Diacetylscopadol has been the subject of several scientific studies due to its potential as a painkiller. It has been found to be more potent than morphine in animal models of pain, and its analgesic effects have been shown to be long-lasting. Additionally, Diacetylscopadol has been found to have fewer side effects than other opioids, such as respiratory depression and sedation.
properties
CAS RN |
129082-58-2 |
|---|---|
Product Name |
Diacetylscopadol |
Molecular Formula |
C24H38O5 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
[(2R,6R,7S,8S,10R,12R,13R)-12-acetyloxy-8-hydroxy-2,6,13-trimethyl-6-tetracyclo[11.2.1.01,10.02,7]hexadecanyl]methyl acetate |
InChI |
InChI=1S/C24H38O5/c1-15(25)28-14-22(4)7-6-8-23(5)20(22)18(27)11-17-12-19(29-16(2)26)21(3)9-10-24(17,23)13-21/h17-20,27H,6-14H2,1-5H3/t17-,18+,19-,20-,21-,22+,23-,24?/m1/s1 |
InChI Key |
GDBHWWGVCRIESX-JALILVTPSA-N |
Isomeric SMILES |
CC(=O)OC[C@@]1(CCC[C@@]2([C@@H]1[C@H](C[C@H]3C24CC[C@](C4)([C@@H](C3)OC(=O)C)C)O)C)C |
SMILES |
CC(=O)OCC1(CCCC2(C1C(CC3C24CCC(C4)(C(C3)OC(=O)C)C)O)C)C |
Canonical SMILES |
CC(=O)OCC1(CCCC2(C1C(CC3C24CCC(C4)(C(C3)OC(=O)C)C)O)C)C |
synonyms |
diacetyl scopadol diacetylscopadol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



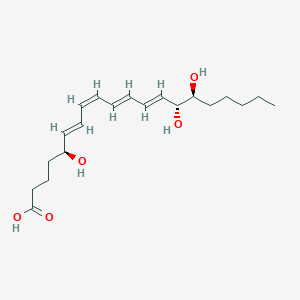
![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B164294.png)
